(3,5-Dibromophenyl)azanium;chloride

描述

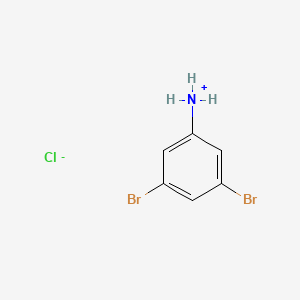

(3,5-Dibromophenyl)azanium;chloride is an ammonium chloride derivative featuring a 3,5-dibromophenyl substituent. The compound consists of a protonated amine (azanium) bound to a phenyl ring with bromine atoms at the 3 and 5 positions, paired with a chloride counterion. Bromine’s high atomic weight and electronegativity likely influence its reactivity and intermolecular interactions, distinguishing it from chlorinated or fluorinated analogs.

属性

IUPAC Name |

(3,5-dibromophenyl)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXICROPABGNNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Data Table: Comparative Properties of Selected Compounds

准备方法

Direct Bromination of Aniline Derivatives

The most straightforward approach involves brominating aniline to introduce bromine atoms at the 3- and 5-positions, followed by protonation with hydrochloric acid. However, direct bromination of aniline is challenging due to the strong electron-donating nature of the amino group, which directs electrophilic substitution to the para position. To achieve meta-bromination, a protecting group strategy is necessary:

-

Protection of the Amino Group :

-

Acetylation of aniline using acetic anhydride yields acetanilide, which reduces the electron density of the aromatic ring.

-

Bromination of acetanilide with bromine (Br₂) in the presence of FeBr₃ as a catalyst yields 3,5-dibromoacetanilide. The acetyl group directs bromination to the meta positions due to its electron-withdrawing nature.

-

-

Deprotection and Salt Formation :

Key Reaction Conditions :

Reduction of 3,5-Dibromonitrobenzene

An alternative route involves the reduction of 3,5-dibromonitrobenzene to 3,5-dibromoaniline, followed by salt formation:

-

Synthesis of 3,5-Dibromonitrobenzene :

-

Catalytic Hydrogenation :

Key Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitration | HNO₃ (fuming), H₂SO₄, 50°C, 3 h | 60–65 | |

| Hydrogenation | H₂ (1 atm), Pd/C (5%), EtOH, RT, 12 h | 85–90 |

Optimization Challenges and Solutions

Regioselectivity in Bromination

Achieving meta-bromination requires precise control over reaction conditions:

Purification of Intermediates

-

Crystallization : 3,5-Dibromoacetanilide can be purified via recrystallization from ethanol/water mixtures.

-

Distillation : Thionyl chloride (used in analogous chlorinations) is recoverable via distillation, reducing costs.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Direct Bromination | Fewer steps, high final yield | Requires protection/deprotection steps | 70–75 |

| Nitro Reduction | Avoids protecting groups | Lower nitration regioselectivity | 60–65 |

Emerging Methodologies

常见问题

Basic: What synthetic methodologies are recommended for (3,5-Dibromophenyl)azanium chloride, and how do reaction conditions affect yield?

Answer:

The synthesis typically involves bromination of a phenylazanium precursor. For example, direct bromination of 3,5-dibromoaniline using HBr under controlled acidic conditions (pH 3–5) at 60–80°C can yield the azanium intermediate, followed by chloride ion exchange. Reaction temperature and stoichiometric ratios of brominating agents (e.g., HBr or Br₂) significantly influence yield. Purification via recrystallization in ethanol/water mixtures (1:2 v/v) removes unreacted starting materials. Monitoring by thin-layer chromatography (TLC) with silica gel plates and UV visualization ensures purity ≥95% .

Advanced: How do the electronic and steric effects of 3,5-dibromo substitution influence this compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Answer:

The electron-withdrawing bromine substituents at the 3,5-positions create a meta-directing electronic environment, reducing the aromatic ring’s electron density and increasing susceptibility to electrophilic attack. Steric hindrance from bromine atoms limits accessibility to the para position, favoring ortho-substitution in NAS reactions. Computational studies (e.g., density functional theory, DFT) show a Hammett σₚ value of +0.86 for the dibromo-substituted system, correlating with enhanced reaction rates in polar aprotic solvents like DMF .

Basic: Which spectroscopic techniques are most effective for structural characterization of (3,5-Dibromophenyl)azanium chloride?

Answer:

Key techniques include:

- ¹H/¹³C NMR : The azanium proton (NH₃⁺) appears as a broad singlet at δ 7.8–8.2 ppm in D₂O. Aromatic protons are deshielded (δ 7.2–7.5 ppm) due to bromine’s inductive effects.

- FTIR : N–H stretching vibrations (3100–3300 cm⁻¹) and C–Br stretches (550–650 cm⁻¹) confirm functional groups.

- Mass Spectrometry (ESI-MS) : A molecular ion peak at m/z 292.8 [M-Cl]⁺ aligns with the theoretical molecular weight (328.3 g/mol) .

Advanced: How can computational models predict this compound’s interactions with biological targets, such as enzyme active sites?

Answer:

Molecular docking simulations (e.g., AutoDock Vina) and molecular dynamics (MD) trajectories can model binding affinities. For example, the compound’s ammonium group forms hydrogen bonds with aspartate residues in enzyme pockets, while bromine atoms engage in hydrophobic interactions. DFT-based charge distribution analysis reveals partial positive charges on the azanium group (+0.32 e), enhancing electrostatic complementarity with negatively charged binding sites. These models guide structure-activity relationship (SAR) studies for antimicrobial or anticancer applications .

Basic: What strategies optimize purification of (3,5-Dibromophenyl)azanium chloride to ≥99% purity?

Answer:

Post-synthesis, a two-step purification is recommended:

Liquid-Liquid Extraction : Use dichloromethane/water (1:1) to remove ionic impurities.

Column Chromatography : Silica gel (60–120 mesh) with a gradient eluent (hexane → ethyl acetate → methanol) isolates the target compound. Purity is validated via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm .

Advanced: What role do crystal packing forces play in the thermal stability of (3,5-Dibromophenyl)azanium chloride?

Answer:

Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic lattice (space group P2₁/c) with strong N–H···Cl⁻ hydrogen bonds (2.89–3.12 Å) and Br···Br halogen interactions (3.45 Å). These intermolecular forces contribute to a high melting point (>250°C) and low hygroscopicity. Thermal gravimetric analysis (TGA) shows 5% mass loss at 280°C, attributed to decomposition rather than sublimation .

Basic: How does the compound’s solubility profile vary across solvents, and what implications does this have for experimental design?

Answer:

The compound is highly soluble in polar solvents (water, DMSO) due to ionic interactions but insoluble in non-polar solvents (hexane, toluene). For kinetic studies, DMSO is preferred to avoid solvolysis. In crystallization trials, methanol/water mixtures (70:30 v/v) yield well-defined crystals suitable for SCXRD .

Advanced: What contradictions exist in reported bioactivity data, and how can they be resolved experimentally?

Answer:

Discrepancies in antimicrobial activity (e.g., MIC values ranging from 8–64 µg/mL against S. aureus) may arise from variations in bacterial strain susceptibility or compound purity. Resolving these requires standardized broth microdilution assays (CLSI guidelines) and LC-MS validation of test compound integrity. Synergistic studies with β-lactam antibiotics can clarify mechanistic roles .

Basic: What safety protocols are critical when handling (3,5-Dibromophenyl)azanium chloride in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation of fine particulates.

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite.

- Waste Disposal : Collect in halogenated waste containers for incineration .

Advanced: How can isotopic labeling (e.g., ²H, ¹⁵N) enhance mechanistic studies of this compound’s degradation pathways?

Answer:

Deuterium labeling at the ammonium group enables tracking via ²H NMR, revealing hydrolysis rates in aqueous buffers (pH 7.4). ¹⁵N-labeled analogs facilitate kinetic isotope effect (KIE) studies to distinguish between SN1 and SN2 degradation mechanisms. These methods are critical for designing stable derivatives in drug delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。